molecular formula C5H4ClIN2O2 B2799498 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid CAS No. 2375262-05-6

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid

Cat. No.: B2799498
CAS No.: 2375262-05-6
M. Wt: 286.45
InChI Key: WSGFQOMYFAYLTA-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 2375262-05-6 . It has a molecular weight of 286.46 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

Pyrazoles, such as this compound, can be synthesized through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid . The InChI code for this compound is 1S/C5H4ClIN2O2/c1-9-4(6)2(7)3(8-9)5(10)11/h1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 286.46 .

Scientific Research Applications

Synthesis and Modification

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Studies highlight its role in the efficient iodination of structurally diverse pyrazoles, showcasing its importance in heterophase medium synthesis. This process yields high percentages of 4-iodo-substituted pyrazoles, essential for further chemical transformations (Lyalin & Petrosyan, 2013). Similarly, electrosynthesis methods demonstrate the chlorination of pyrazolecarboxylic acids to produce 4-chlorosubstituted derivatives, underlining the influence of substituent properties on the reaction efficiency (Lyalin, Petrosyan, & Ugrak, 2009).

Antimicrobial Properties

Research on novel halopyrazole derivatives synthesized from related pyrazole compounds shows significant antimicrobial activity. These derivatives exhibit promising antibacterial and antifungal properties, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).

Coordination Chemistry

The compound also plays a crucial role in the field of coordination chemistry. Studies involving metal-organic frameworks (MOFs) based on cadmium iodide and azaarylpyrazole carboxylic acids demonstrate the versatility of these structures in coordination behavior and supramolecular assembly. These frameworks exhibit various topologies and are investigated for their potential applications in luminescence and catalysis (Liu et al., 2013).

Molecular Synthesis

In molecular synthesis, the modification of pyrazole derivatives to produce cocrystals and complexes with unique properties is another application. Research into the synthesis of reduced bipyrazoles from simple pyrazole precursors reveals the ability to generate compounds with distinct molecular structures and supramolecular assembly, which could be beneficial for various chemical and pharmaceutical applications (Cuartas et al., 2017).

Properties

IUPAC Name

5-chloro-4-iodo-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O2/c1-9-4(6)2(7)3(8-9)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFQOMYFAYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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